molecular formula C18H27ClN2O2 B2935978 N-[4-(Aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride CAS No. 2418726-69-7

N-[4-(Aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride

Cat. No. B2935978
CAS RN: 2418726-69-7
M. Wt: 338.88
InChI Key: ACMWGDSYZPMPSR-UHFFFAOYSA-N
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Description

The compound “N-[4-(Aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . The compound also includes a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups and rings. The InChI code provided gives a representation of the molecule’s structure: 1S/C8H15NO3.ClH/c9-6-8(5-7(10)11)1-3-12-4-2-8;/h1-6,9H2,(H,10,11);1H . This code can be used to generate a 3D model of the molecule for further analysis.

Scientific Research Applications

Synthesis and Chemical Modifications

Research has explored the synthesis of related compounds and their chemical modifications, highlighting the compound's potential in creating derivatives with varied applications. A study by Nguyen et al. (2003) detailed a regioselective oxidation process that converts related compounds into haloindanones and halotetralones, illustrating a method for the synthesis of complex molecules from simpler precursors (Nguyen et al., 2003). Similarly, research by Zhao et al. (2011) on the synthesis of enamides from ketones, including compounds closely related to the one , provides insights into the versatility of these compounds in synthetic chemistry (Zhao et al., 2011).

Biological Activity and Potential Therapeutic Applications

Several studies have investigated the biological activities and potential therapeutic applications of compounds structurally related to N-[4-(Aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide; hydrochloride. For instance, Hamdy et al. (2013) synthesized new polyfunctionally substituted tetrahydronaphthalene derivatives and evaluated their tumor inhibitory and antioxidant activities, revealing promising results against liver cancer cells (Hamdy et al., 2013).

Chemical Interactions and Molecular Structure

Research on the molecular structure and interaction of related compounds has been conducted to understand their behavior in different conditions. Kalita and Baruah (2010) investigated different spatial orientations of amide derivatives on anion coordination, providing valuable insights into how similar compounds interact at the molecular level (Kalita & Baruah, 2010).

Oxidation Processes and Chemical Properties

The oxidation reactions and chemical properties of compounds structurally related to the chemical have been explored to understand their chemical behavior better. A study by Malkova et al. (2014) detailed the oxidation reactions of azines, including the synthesis and molecular structure of related compounds, highlighting the complex reactions these compounds can undergo (Malkova et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c19-13-18(7-9-22-10-8-18)20-17(21)12-14-5-6-15-3-1-2-4-16(15)11-14;/h5-6,11H,1-4,7-10,12-13,19H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMWGDSYZPMPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3(CCOCC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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